molecular formula C10H15NO4 B1425617 (S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate CAS No. 890709-66-7

(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate

Cat. No. B1425617
CAS RN: 890709-66-7
M. Wt: 213.23 g/mol
InChI Key: XLXSMICXDWTYCA-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate, also known as D-proline tert-butyl ester, is a chemical compound that is widely used in scientific research. It is a proline derivative that has a wide range of applications in the field of organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Intermediate in Organic Synthesis

As a β-keto ester, this compound is a valuable intermediate in organic synthesis. It can undergo various chemical reactions, such as transesterification, which is a key step in the synthesis of more complex molecules. This reaction is crucial for creating compounds of pharmaceutical importance and for biodiesel production .

Solvent for Lacquers and Enamels

Derivatives of tert-butyl esters, like tert-butyl acetate, are used as solvents in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners . While not directly mentioned, the compound could potentially serve a similar function due to its related chemical structure.

Deprotection Agent in Organic Chemistry

The tert-butyl group can be deprotected using aqueous phosphoric acid, which is an effective, environmentally benign, and selective reagent. This process is high yielding and convenient for tert-butyl carbamates, esters, and ethers .

Conversion to Other Functional Groups

The reaction of tert-butyl esters with thionyl chloride (SOCl2) at room temperature provides acid chlorides in very good yields. This conversion is significant for the synthesis of acid chlorides from carboxylic acid derivatives, which are essential intermediates in many organic syntheses .

Use in Agrochemicals

β-Keto esters like the compound are important in the agrochemical industry. They are used in the transesterification of vegetable oil with alcohols, which is a preferred method for the production of biodiesel .

Biological Relevance

The tert-butyl group is relevant in biology, with implications in biosynthetic and biodegradation pathways. It could potentially be applied in biocatalytic processes, although specific applications for the compound would require further research .

Environmental Impact

Methodologies involving β-keto esters often focus on minimal environmental impact. The compound could be used in green chemistry applications, where its reactivity and stability under various conditions can be leveraged to develop environmentally friendly synthetic routes .

properties

IUPAC Name

tert-butyl (2S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXSMICXDWTYCA-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)CC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724905
Record name tert-Butyl (2S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate

CAS RN

890709-66-7
Record name tert-Butyl (2S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate
Reactant of Route 2
(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate
Reactant of Route 5
(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.